molecular formula C10H9NO3 B2714924 1-Methyl-2-oxo-3H-indole-4-carboxylic acid CAS No. 1522476-42-1

1-Methyl-2-oxo-3H-indole-4-carboxylic acid

Cat. No.: B2714924
CAS No.: 1522476-42-1
M. Wt: 191.186
InChI Key: ABDDQEHFBXAFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxo-3H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structure, plays a crucial role in various scientific research and industrial applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-methyl-2-oxo-3h-indole-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in various biological activities . It can be inferred that this compound may have a similar mode of action.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-3H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-3H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

1-Methyl-2-oxo-3H-indole-4-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: 1-Methyl-2-oxo-3H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-2-3-6(10(13)14)7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDQEHFBXAFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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